Ethyl 4-{2,5-dioxo-3-[4-(piperidin-1-ylcarbonyl)piperidin-1-yl]pyrrolidin-1-yl}benzoate
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Overview
Description
ETHYL 4-{2,5-DIOXO-3-[4-(PIPERIDINOCARBONYL)PIPERIDINO]-1-PYRROLIDINYL}BENZOATE is a complex organic compound that features a piperidine moiety, which is a six-membered heterocycle containing one nitrogen atom. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{2,5-DIOXO-3-[4-(PIPERIDINOCARBONYL)PIPERIDINO]-1-PYRROLIDINYL}BENZOATE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of high-purity reagents and advanced purification techniques, such as chromatography, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-{2,5-DIOXO-3-[4-(PIPERIDINOCARBONYL)PIPERIDINO]-1-PYRROLIDINYL}BENZOATE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, leading to the formation of different derivatives.
Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
ETHYL 4-{2,5-DIOXO-3-[4-(PIPERIDINOCARBONYL)PIPERIDINO]-1-PYRROLIDINYL}BENZOATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of ETHYL 4-{2,5-DIOXO-3-[4-(PIPERIDINOCARBONYL)PIPERIDINO]-1-PYRROLIDINYL}BENZOATE involves its interaction with specific molecular targets. The piperidine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: These include compounds like piperine, which is found in black pepper and has various pharmacological properties.
Pyrrolidinyl benzoates: These compounds share a similar core structure but differ in their functional groups and overall activity.
Uniqueness
ETHYL 4-{2,5-DIOXO-3-[4-(PIPERIDINOCARBONYL)PIPERIDINO]-1-PYRROLIDINYL}BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H31N3O5 |
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Molecular Weight |
441.5 g/mol |
IUPAC Name |
ethyl 4-[2,5-dioxo-3-[4-(piperidine-1-carbonyl)piperidin-1-yl]pyrrolidin-1-yl]benzoate |
InChI |
InChI=1S/C24H31N3O5/c1-2-32-24(31)18-6-8-19(9-7-18)27-21(28)16-20(23(27)30)25-14-10-17(11-15-25)22(29)26-12-4-3-5-13-26/h6-9,17,20H,2-5,10-16H2,1H3 |
InChI Key |
AKBZNUZONBETCG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC(CC3)C(=O)N4CCCCC4 |
Origin of Product |
United States |
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